molecular formula C15H13ClF3N3O3 B14150044 Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate CAS No. 128639-07-6

Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate

Cat. No.: B14150044
CAS No.: 128639-07-6
M. Wt: 375.73 g/mol
InChI Key: MGXHMBPEIMNMPY-SNAWJCMRSA-N
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Description

Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate is a complex organic compound that features a difluoromethyl group, a triazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the molecule . The reaction conditions often require the presence of a base, such as potassium phosphate, and a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and triazole ring are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in research and industry .

Properties

CAS No.

128639-07-6

Molecular Formula

C15H13ClF3N3O3

Molecular Weight

375.73 g/mol

IUPAC Name

ethyl (E)-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]prop-2-enoate

InChI

InChI=1S/C15H13ClF3N3O3/c1-3-25-13(23)5-4-9-6-12(11(17)7-10(9)16)22-15(24)21(14(18)19)8(2)20-22/h4-7,14H,3H2,1-2H3/b5-4+

InChI Key

MGXHMBPEIMNMPY-SNAWJCMRSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F

Origin of Product

United States

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